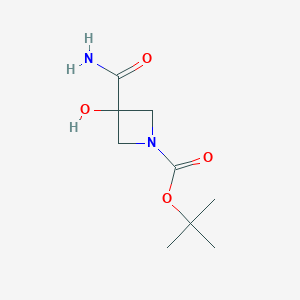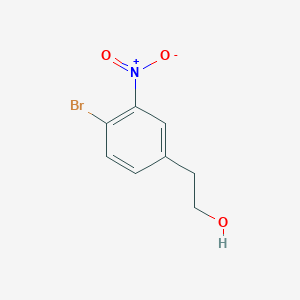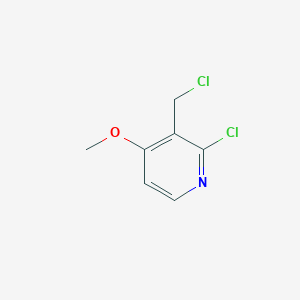
2-Chloro-3-(chloromethyl)-4-methoxypyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-3-(chloromethyl)-4-methoxypyridine is a heterocyclic organic compound with the molecular formula C7H7Cl2NO. This compound is characterized by a pyridine ring substituted with chlorine, chloromethyl, and methoxy groups. It is used in various chemical reactions and has applications in scientific research and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-(chloromethyl)-4-methoxypyridine typically involves the chlorination of 4-methoxypyridine. One common method includes the reaction of 4-methoxypyridine with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under controlled temperature conditions to ensure the selective chlorination at the 2 and 3 positions of the pyridine ring.
Industrial Production Methods
Industrial production of this compound often involves large-scale chlorination processes using similar reagents and catalysts as in laboratory synthesis. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time.
化学反应分析
Types of Reactions
2-Chloro-3-(chloromethyl)-4-methoxypyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the chloromethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, and primary amines are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
Nucleophilic Substitution: Substituted pyridines with various functional groups.
Oxidation: Pyridine N-oxides.
Reduction: Methyl-substituted pyridines.
科学研究应用
2-Chloro-3-(chloromethyl)-4-methoxypyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
作用机制
The mechanism of action of 2-Chloro-3-(chloromethyl)-4-methoxypyridine involves its interaction with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to potential biological effects. The methoxy group can also participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity.
相似化合物的比较
Similar Compounds
- 2-Chloro-3-(chloromethyl)-4-methylquinoline
- 2-Chloro-3-chloromethyl-7-methoxyquinoline
- 2-Chloro-3-(chloromethyl)-6-methoxyquinoline
Uniqueness
2-Chloro-3-(chloromethyl)-4-methoxypyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties
属性
分子式 |
C7H7Cl2NO |
|---|---|
分子量 |
192.04 g/mol |
IUPAC 名称 |
2-chloro-3-(chloromethyl)-4-methoxypyridine |
InChI |
InChI=1S/C7H7Cl2NO/c1-11-6-2-3-10-7(9)5(6)4-8/h2-3H,4H2,1H3 |
InChI 键 |
RDJRNIKCYLAZHX-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C(=NC=C1)Cl)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![tert-Butyl 6-methoxy-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate](/img/structure/B13007008.png)
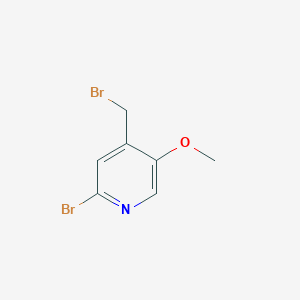

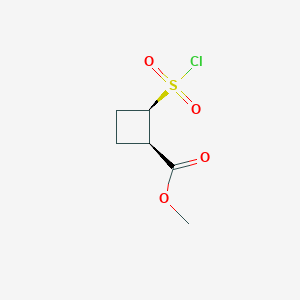
![8-Oxabicyclo[3.2.1]oct-6-en-3-ol](/img/structure/B13007034.png)
![N-({3-tert-butylbicyclo[1.1.1]pentan-1-yl}methyl)acetamide](/img/structure/B13007042.png)

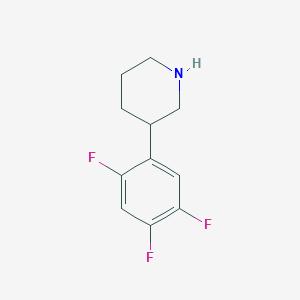
![tert-Butyl propyl(3,4,5,6-tetrahydro-[2,3'-bipyridin]-2'-yl)carbamate](/img/structure/B13007058.png)
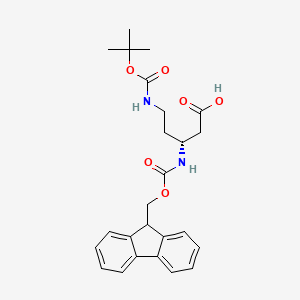
![2-(3-Chlorophenyl)-2'-oxospiro[cyclopropane-1,3'-indoline]-5'-carboxylic acid](/img/structure/B13007067.png)
